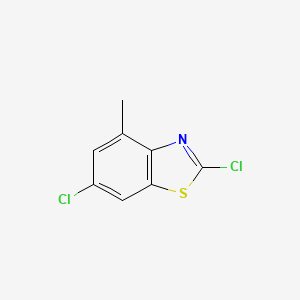

2,6-Dichloro-4-methyl-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

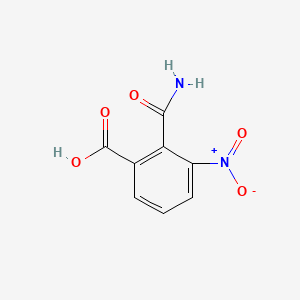

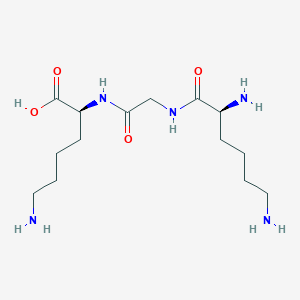

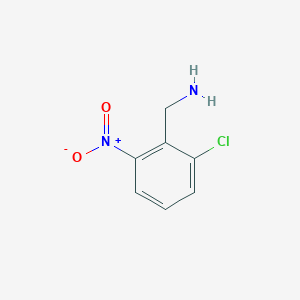

2,6-Dichloro-4-methyl-1,3-benzothiazole (DCMBT) is a heterocyclic organic compound with a molecular formula of C7H4Cl2NS. The compound has a wide range of applications in organic synthesis, pharmaceuticals, and other industrial processes. DCMBT is also known as a benzothiazole derivative, which is a class of compounds that are used in the synthesis of numerous drugs and other organic compounds. DCMBT has the ability to form strong bonds with other molecules, making it an ideal choice for many synthetic and industrial applications.

Aplicaciones Científicas De Investigación

Synthesis of Benzothiazoles

“2,6-Dichloro-4-methyl-1,3-benzothiazole” is used in the synthesis of various benzothiazoles . Benzothiazoles are synthesized by the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature in high yields .

Chemical Structure and Properties

The chemical structure of “2,6-Dichloro-4-methyl-1,3-benzothiazole” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript . The molecular weight of this compound is 204.076 .

Pharmacological Evaluation

“2,6-Dichloro-4-methyl-1,3-benzothiazole” has been used in the synthesis of pharmacologically active compounds . For example, it has been used in the synthesis of 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine .

Green Chemistry Applications

Benzothiazoles, including “2,6-Dichloro-4-methyl-1,3-benzothiazole”, are synthesized using green chemistry principles . For example, a simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .

Catalyst-Free Synthesis

A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .

Microwave-Accelerated Condensation

A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) provides 2-arylbenzothiazoles under solvent and catalyst-free condition . The ionic liquid can be recycled for subsequent reactions .

Mecanismo De Acción

Target of Action

Benzothiazoles, a class of compounds to which it belongs, have been known to interact with various biological targets .

Mode of Action

Benzothiazoles are known to interact with their targets through various mechanisms, including binding inhibition and antagonistic activity .

Biochemical Pathways

Benzothiazoles have been implicated in a variety of biochemical processes .

Pharmacokinetics

Similar compounds have been noted to be rapidly metabolized by human hepatic microsomes .

Result of Action

Related compounds have been shown to produce reactive oxygen species and cause oxidative damage to proteins and dna in certain cell types .

Action Environment

The synthesis of similar compounds has been shown to be influenced by various factors, including the choice of solvent and reaction conditions .

Propiedades

IUPAC Name |

2,6-dichloro-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJWHNRJIJINEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365959 |

Source

|

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methyl-1,3-benzothiazole | |

CAS RN |

81561-05-9 |

Source

|

| Record name | 2,6-Dichloro-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81561-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)

![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)

![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)

![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)

![2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1348361.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)